molecular formula C20H22ClNO2 B11930558 S(+)-MDO-NPA HCl

S(+)-MDO-NPA HCl

Cat. No.: B11930558
M. Wt: 343.8 g/mol
InChI Key: QRTFNNCNSYALRJ-NTISSMGPSA-N
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Description

S(+)-MDO-NPA HCl (CAS 113678-73-2) is a chiral dopamine receptor ligand and a prodrug of N-n-propylnorapomorphine (NPA). Its structure includes a methylenedioxy (MDO) group at the 10,11-position of the aporphine backbone, which enhances metabolic stability and facilitates targeted delivery to the central nervous system (CNS) . As a prodrug, this compound is enzymatically converted in vivo to its active metabolite, S(+)-NPA, which exhibits selective antagonism of dopamine receptors in the limbic forebrain (e.g., nucleus accumbens) while sparing the extrapyramidal basal ganglia (e.g., corpus striatum) . This regional selectivity reduces extrapyramidal side effects, making it a candidate for treating limbic dopamine dysregulation disorders .

Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

(12S)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride

InChI

InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H/t16-;/m0./s1

InChI Key

QRTFNNCNSYALRJ-NTISSMGPSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S(+)-MDO-NPA HCl involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a reagent to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, S(+)-MDO-NPA.

    Hydrochloride Formation: Finally, the enantiomer is reacted with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

S(+)-MDO-NPA HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

S(+)-MDO-NPA HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of S(+)-MDO-NPA HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences:

Parameter S(+)-MDO-NPA HCl NPA
Form Prodrug (requires metabolic activation) Active compound (direct receptor binding)
Bioavailability Enhanced via MDO group stabilization Lower due to rapid hepatic metabolism
CNS Penetration Improved, with targeted limbic delivery Broad, non-selective distribution
Behavioral Effects Inhibits nucleus accumbens arousal Induces generalized dopamine responses

Mechanistic Insights :

  • This compound’s MDO group delays degradation, allowing sustained release of S(+)-NPA in the brain .
  • Gas chromatography studies confirm NPA detection in rat brain after peripheral this compound administration, validating its prodrug efficacy .

Comparison with R(−)-MDO-NPA Stereoisomer

The stereochemistry of MDO-NPA significantly impacts receptor interactions:

Parameter This compound R(−)-MDO-NPA (Theoretical)
Receptor Selectivity Limbic forebrain (D1/D2) Likely striatal (extrapyramidal)
Behavioral Outcomes No head-turning response in striatum Potential motor side effects (untested)
Clinical Utility Lower risk of extrapyramidal symptoms Limited due to adverse effect profile

Evidence :

  • This compound selectively inhibits dopamine-induced arousal in the nucleus accumbens, whereas R(−) isomers of related compounds (e.g., R(−)-NPA) historically associate with striatal motor effects .

Comparison with Other Dopaminergic Agonists

Apomorphine Derivatives:

  • Selectivity : Traditional aporphines (e.g., apomorphine) broadly activate D1/D2 receptors, increasing risks of nausea and motor complications.
  • Advantage of this compound : Limbic specificity reduces off-target effects, as shown in rat models where striatal responses remained unaffected .

Clinical and Research Implications

  • Metabolic Advantages : The prodrug design improves pharmacokinetics, enabling lower dosing frequencies compared to NPA .

Biological Activity

S(+)-MDO-NPA HCl, or S(+)-3-methoxy-2,2-dimethyl-1-phenylpropan-1-ammonium chloride, is a hydrochloride salt of a chiral amine that has garnered attention for its unique biological activities and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

This compound is characterized by its chiral configuration, which enables specific interactions with biological targets such as receptors and enzymes. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmacology and biochemistry. The compound primarily functions through:

  • Binding to Receptors : this compound interacts with neurotransmitter systems, particularly influencing dopamine pathways, which may lead to therapeutic effects in neurological disorders.
  • Enzymatic Interactions : The compound can modulate enzymatic activities, potentially altering metabolic pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Dopamine Inhibition : It has been identified as an inhibitor of dopamine with oral activity, selectively targeting the rat limbic system. This suggests potential applications in treating conditions related to dopamine dysregulation, such as schizophrenia or Parkinson's disease .
  • Neurotransmitter Modulation : Studies indicate that this compound affects neurotransmitter systems beyond dopamine, possibly influencing serotonin and norepinephrine pathways as well.

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Investigate biological activitiesDemonstrated interactions with neurotransmitter systems; potential therapeutic applications in neurology.
Evaluate dopamine inhibitionConfirmed selective inhibition of dopamine pathways in the limbic system of rats.
Explore chemical propertiesHighlighted enhanced solubility and stability due to hydrochloride formation; significant implications for drug formulation.

Applications in Medicine and Research

This compound is being explored for its potential therapeutic applications across various domains:

  • Pharmacology : Its ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at treating mood disorders and neurodegenerative diseases.
  • Biochemistry : The compound serves as a useful reagent in biochemical assays due to its specific binding properties and stability.

Future Directions

Ongoing research aims to further elucidate the precise mechanisms by which this compound interacts with biological systems. Investigations are focusing on:

  • Detailed Mechanistic Studies : Understanding the molecular pathways involved in its biological activity.
  • Clinical Trials : Evaluating its safety and efficacy in human subjects for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the essential analytical techniques for validating the enantiomeric purity of S(+)-MDO-NPA HCl?

  • Methodological Answer : Chiral high-performance liquid chromatography (HPLC) is the gold standard for enantiomeric purity assessment, supplemented by circular dichroism (CD) spectroscopy for confirmation. Ensure baseline separation of enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) and validate resolution with reference standards. Quantify impurities using peak integration calibrated against known concentrations .

Q. How should researchers document experimental protocols for synthesizing this compound to ensure reproducibility?

  • Methodological Answer : Follow the "Experimental" section guidelines from Analytical and Bioanalytical Chemistry:

Specify reagent sources (e.g., Sigma-Aldrich for sodium citrate, TCEP) and purity grades.

Detail reaction conditions (temperature, solvent ratios, catalyst loading) with tolerances (e.g., ±0.5°C).

Include characterization data (NMR, HRMS) for at least five representative batches in the main text; additional datasets should be in supplementary materials .

Q. What metadata standards should be applied when archiving spectral data for this compound?

  • Methodological Answer : Adopt the Helmholtz Metadata Collaboration (HMC) framework:

Record instrument parameters (e.g., NMR field strength, HPLC column type).

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